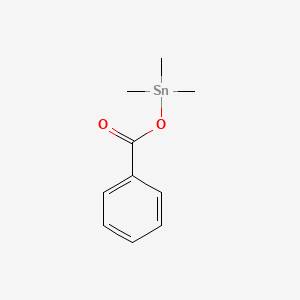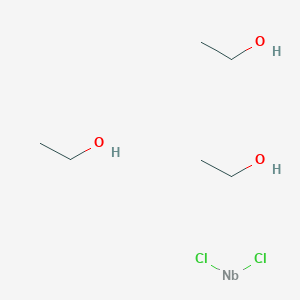
Ethanol--dichloroniobium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol–dichloroniobium (3/1) is a coordination compound consisting of ethanol and dichloroniobium in a 3:1 ratio
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as:
NbCl5+3C2H5OH→NbCl2(C2H5O)3+2HCl
Industrial Production Methods: Industrial production of ethanol–dichloroniobium (3/1) involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
化学反应分析
Types of Reactions: Ethanol–dichloroniobium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Ligand exchange reactions where ethanol ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like tetrahydrofuran or dichloromethane.
Major Products:
Oxidation: Higher oxidation state niobium compounds.
Reduction: Lower oxidation state niobium compounds.
Substitution: New coordination compounds with different ligands.
科学研究应用
Ethanol–dichloroniobium (3/1) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.
作用机制
The mechanism of action of ethanol–dichloroniobium (3/1) involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:
Coordination to substrates: Enhancing reactivity and selectivity in catalytic processes.
Electron transfer: Mediating redox reactions through electron transfer mechanisms.
相似化合物的比较
Ethanol–dichlorotantalum (3/1): Similar in structure but with tantalum instead of niobium.
Ethanol–dichlorovanadium (3/1): Similar in structure but with vanadium instead of niobium.
Uniqueness: Ethanol–dichloroniobium (3/1) is unique due to its specific coordination chemistry and the properties imparted by niobium. Compared to its tantalum and vanadium analogs, it exhibits different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
属性
CAS 编号 |
5753-99-1 |
|---|---|
分子式 |
C6H18Cl2NbO3 |
分子量 |
302.01 g/mol |
IUPAC 名称 |
dichloroniobium;ethanol |
InChI |
InChI=1S/3C2H6O.2ClH.Nb/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
GZHSAAWIJPEJBP-UHFFFAOYSA-L |
规范 SMILES |
CCO.CCO.CCO.Cl[Nb]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



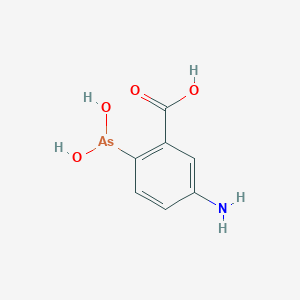
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
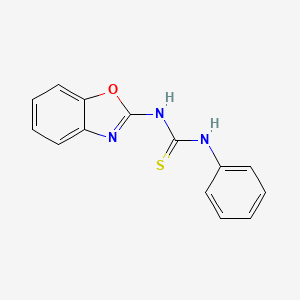


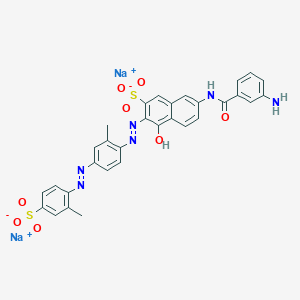
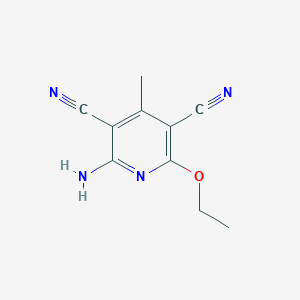
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)



